molecular formula C19H27N3O3 B2496193 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide CAS No. 896381-75-2

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide

Cat. No.: B2496193
CAS No.: 896381-75-2
M. Wt: 345.443
InChI Key: GJCVVRADROTFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide is a synthetic compound featuring a tetrahydroquinazolinone core fused with a hexanamide side chain terminated by an N-pentyl group. The hexanamide chain introduces flexibility and lipophilicity, while the N-pentyl group may enhance membrane permeability. This compound’s synthesis likely involves cyclization and alkylation steps analogous to those described for related tetrahydroquinazolinone derivatives .

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-2-3-8-13-20-17(23)12-5-4-9-14-22-18(24)15-10-6-7-11-16(15)21-19(22)25/h6-7,10-11H,2-5,8-9,12-14H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVVRADROTFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method employs a one-pot reaction in ethanol at reflux conditions using a heterogeneous Lewis acid catalyst, such as poly(4-vinylpyridine) supported BF3 . This method is efficient, cost-effective, and environmentally friendly, allowing for easy purification and reuse of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Chemical Applications

Synthesis and Reaction Mechanisms:

  • This compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:
    • Oxidation : Common oxidizing agents like potassium permanganate can be used to convert it into carboxylic acids or ketones.
    • Reduction : Reducing agents such as lithium aluminum hydride can yield alcohols or amines.
    • Substitution : Nucleophilic substitution reactions can be performed using alkyl halides in the presence of bases.

Table 1: Chemical Reactions Involving 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionAlkyl halides + BaseSubstituted quinazolinones

Biological Applications

Antimicrobial Activity:
Research has indicated that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , indicating potential as an antimicrobial agent .

Anticancer Properties:
The compound has also been investigated for its anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes crucial for cancer cell proliferation. Research findings suggest that derivatives of this compound could serve as leads for developing new anticancer therapies .

Table 2: Biological Activities of this compound

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialMycobacterium smegmatisSignificant inhibition
AntimicrobialPseudomonas aeruginosaEffective against bacterial strains
AnticancerVarious cancer cell linesInhibition of cell proliferation

Medicinal Applications

The therapeutic potential of this compound is being explored in various contexts:

  • Drug Development : Its unique structural features make it a candidate for drug development targeting diseases such as cancer and infections caused by resistant bacteria.
  • Enzyme Inhibition Studies : The compound is used as a probe in biological systems to study enzyme inhibition mechanisms.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives including this compound against pathogenic bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics.

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives of this compound were tested against human cancer cell lines. The findings revealed that certain modifications to the structure enhanced its potency as an anticancer agent by increasing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The N-pentylhexanamide side chain in the target compound increases lipophilicity compared to the acetic acid ethyl ester group in the dichlorobenzyl analogue . The 3,4-dichlorobenzyl substituent in the analogue from introduces electron-withdrawing groups, which could improve binding affinity to hydrophobic enzyme pockets, as seen in anticonvulsant quinazolinones .

Synthetic Pathways: The target compound’s synthesis likely mirrors the cyclization of N-(2-aminobenzoyl) intermediates with carbonyldiimidazole (CDI), as demonstrated for related derivatives . In contrast, triazole-containing analogues (e.g., N-phenyl-6-triazolylhexanamide) rely on azide-alkyne click chemistry, which is modular but introduces distinct heterocyclic systems .

Functional Group Analysis

  • Amide vs. Ester Linkages : The target compound’s amide bond is more hydrolytically stable than the ester group in the dichlorobenzyl analogue, suggesting better oral bioavailability .
  • Aromatic Substitutions : Unlike the dichlorobenzyl group, the target compound lacks halogen substituents, which may reduce off-target interactions but also diminish electrophilic reactivity critical for covalent binding .

Biological Activity

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the condensation of anthranilamide with appropriate aldehydes or ketones. A common method employs a one-pot reaction in ethanol under reflux conditions using a heterogeneous Lewis acid catalyst like poly(4-vinylpyridine) supported BF3. This method enhances the yield and efficiency of the synthesis process.

Antimicrobial Properties

Research indicates that compounds within the quinazoline family exhibit significant antimicrobial activity. The synthesized derivatives of this compound have been tested against various bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625–1250 µg/mL
Staphylococcus epidermidisExcellentNot specified
Enterococcus faecalisGood625 µg/mL
Pseudomonas aeruginosaModerateNot specified
Escherichia coliNo activityN/A
Candida albicans (fungal)SignificantNot specified

These results suggest that the compound exhibits potent antibacterial properties against specific Gram-positive bacteria while showing limited or no activity against Gram-negative strains and certain fungi .

Anticancer Activity

The quinazoline derivatives have also been investigated for their anticancer potential. Various studies have reported that these compounds can inhibit cancer cell proliferation through different mechanisms:

  • Inhibition of Cell Proliferation : Compounds derived from the quinazoline structure have shown effectiveness in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant cytotoxicity.
  • Mechanisms of Action : The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. For instance, quinazolines may interfere with signaling pathways that promote tumor growth or induce apoptosis in malignant cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : By binding to certain receptors, it can modulate cellular responses that lead to therapeutic effects.
  • Disruption of Cellular Signaling : The compound may interfere with signaling pathways within cells that are essential for growth and survival.

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives exhibited strong antibacterial activity against S. aureus and E. faecalis while showing minimal effects on E. coli and K. pneumoniae .
  • Anticancer Research : Research focusing on quinazoline derivatives indicated promising results in inhibiting human breast and colon cancer cell lines with varying degrees of efficacy based on structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.